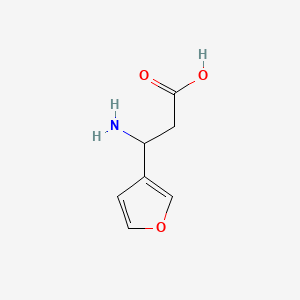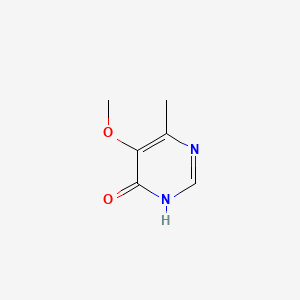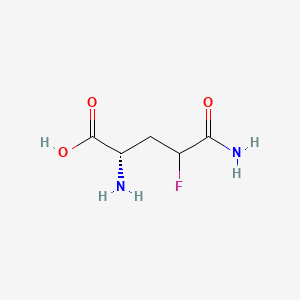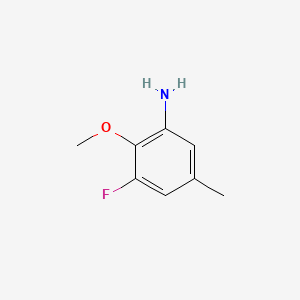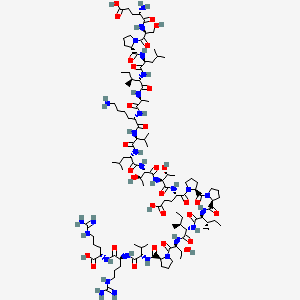
ホスホリパーゼA2活性化ペプチド
説明
Phospholipase A2 (PLA2) is a superfamily of enzymes that cleave phospholipids at the second position of the glycerol backbone, releasing a free fatty acid and a lysolipid moiety . They are amphiphilic in nature and work only at the water/lipid interface, acting on phospholipid assemblies rather than on isolated single phospholipids .
Synthesis Analysis
The PLA2 superfamily comprises at least six big families of isoenzymes, based on their structure, location, substrate specificity, and physiological roles . In human macrophages, at least 15 different PLA2 forms are expressed, and expression of many of these is dependent on pathogenic stimulation .
Molecular Structure Analysis
The PLA2s are hydrolytic proteins, which cleave fatty acid off the second position (sn-2) of the phospholipid . The superfamily of PLA2 comprises at least six big families of isoenzymes, based on their structure, location, substrate specificity, and physiologic roles .
Chemical Reactions Analysis
The activation of phospholipases A2 and the catalysis of glycerophospholipid substrates generally leads to the release of fatty acids such as arachidonic acid (AA) and lysophospholipid .
Physical and Chemical Properties Analysis
The PLA2s are amphiphilic in nature and work only at the water/lipid interface, acting on phospholipid assemblies rather than on isolated single phospholipids .
科学的研究の応用
食細胞免疫細胞における役割
PLA2は、マクロファージ、好中球、樹状細胞などの食細胞免疫細胞において重要な役割を果たしています。 これらの細胞は、約0.5μMより大きい粒子を摂取し、体内から微生物病原体や悪性細胞をクリアします . PLA2は、初期のシグナル伝達から、抗原の取り込み、分解、提示に至るまで、病原体との遭遇のすべての段階に関与しています .
免疫細胞活性化のための脂質シグナル伝達
PLA2は、免疫細胞の活性化における脂質シグナル伝達に関与しています。 グリセロール骨格の第2位でホスホ脂質を切断し、遊離脂肪酸とリゾ脂質部分を放出します .
初期の食細胞粒子の取り込みにおける役割
PLA2は、食細胞粒子の初期の取り込みに重要な役割を果たしています。 これは、約0.5μMより大きい粒子の摂取を助け、それにより体内から微生物病原体や悪性細胞をクリアするのに役立ちます .
摂取した微生物を殺傷および分解するための微生物作用
PLA2は、摂取した微生物の殺傷と分解のための微生物作用に関与しています。 ファゴソームの管腔内の食細胞貨物のプロテオリシス分解を助けます .
活性酸素ラジカルによって誘発される膜の修復における役割
作用機序
Target of Action
Phospholipase A2 (PLA2) activating peptide primarily targets the Phospholipase A2 (PLA2) enzymes . These enzymes belong to a large family that cleaves phospholipids at the second position of the glycerol backbone, releasing a free fatty acid and a lysolipid moiety . The primary target phospholipids of PLA2 should be principally extracellular .
Mode of Action
The PLA2 activating peptide interacts with its targets, leading to the hydrolysis of the ester bond at the sn-2 position of phospholipids . This results in the release of fatty acids and lysophospholipids . The PLA2 enzymes are amphiphilic in nature and work only at the water/lipid interface, acting on phospholipid assemblies rather than on isolated single phospholipids .
Biochemical Pathways
The action of PLA2 triggers the production of lipid mediators by releasing polyunsaturated fatty acids (PUFAs) and lysophospholipids from membrane phospholipids . These bioactive lipids are substrates for intracellular biochemical pathways, leading to the production of potent mediators of inflammation, cell signaling, and carcinogenesis . For instance, arachidonic acid, a type of PUFA, can be processed by cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes into eicosanoids .
Result of Action
The action of PLA2 leads to the release of free fatty acids and lysophospholipids from membrane phospholipids . This can alter the phospholipid composition of the membrane, participate in energy production by supplying fatty acids for β-oxidation, and contribute to the generation of barrier lipids . The released bioactive lipids can also act as potent mediators of inflammation, cell signaling, and carcinogenesis .
Action Environment
The action of PLA2 can be influenced by various environmental factors. For instance, secreted PLA2s (sPLA2s) require mM-order Ca2+ for catalysis . They can act on cellular membranes in an autocrine or paracrine manner . Furthermore, the activity of PLA2 enzymes can increase under inflammatory conditions .
生化学分析
Biochemical Properties
Phospholipase A2 activating peptide plays a crucial role in biochemical reactions. It interacts with enzymes and proteins, specifically with Phospholipase A2 . It activates Phospholipase A2, which catalyzes the cleavage of fatty acids in position 2 of phospholipids .
Cellular Effects
Phospholipase A2 activating peptide has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It plays a role in macroautophagy, regulating the clearance of damaged lysosomes .
Molecular Mechanism
The molecular mechanism of action of Phospholipase A2 activating peptide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It positively regulates cytosolic and calcium-independent phospholipase A2 activities .
Metabolic Pathways
Phospholipase A2 activating peptide is involved in metabolic pathways. It interacts with enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
特性
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C106H184N28O30/c1-19-55(12)78(125-88(147)67(48-51(4)5)120-90(149)70-33-26-44-131(70)101(160)69(50-135)122-85(144)62(108)37-39-74(139)140)95(154)115-58(15)84(143)116-63(30-22-23-41-107)87(146)123-76(53(8)9)94(153)121-68(49-52(6)7)89(148)128-82(60(17)137)99(158)129-81(59(16)136)98(157)118-65(38-40-75(141)142)100(159)134-47-29-36-73(134)102(161)132-45-27-34-71(132)92(151)126-79(56(13)20-2)96(155)127-80(57(14)21-3)97(156)130-83(61(18)138)103(162)133-46-28-35-72(133)91(150)124-77(54(10)11)93(152)117-64(31-24-42-113-105(109)110)86(145)119-66(104(163)164)32-25-43-114-106(111)112/h51-73,76-83,135-138H,19-50,107-108H2,1-18H3,(H,115,154)(H,116,143)(H,117,152)(H,118,157)(H,119,145)(H,120,149)(H,121,153)(H,122,144)(H,123,146)(H,124,150)(H,125,147)(H,126,151)(H,127,155)(H,128,148)(H,129,158)(H,130,156)(H,139,140)(H,141,142)(H,163,164)(H4,109,110,113)(H4,111,112,114)/t55-,56-,57-,58-,59+,60+,61+,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,76-,77-,78-,79-,80-,81-,82-,83-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFWHYXWBKKRHI-JYBILGDPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C106H184N28O30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80745503 | |
| Record name | L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2330.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137314-60-4 | |
| Record name | L-alpha-Glutamyl-L-seryl-L-prolyl-L-leucyl-L-isoleucyl-L-alanyl-L-lysyl-L-valyl-L-leucyl-L-threonyl-L-threonyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-isoleucyl-L-isoleucyl-L-threonyl-L-prolyl-L-valyl-L-arginyl-L-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80745503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does Phospholipase A2 activating peptide (PLAP) interact with its target and what are the downstream effects?
A1: [] PLAP induces contraction in smooth muscle cells, with a peak effect observed at 30 seconds. This effect is sustained for at least 4 minutes. The mechanism involves the activation of a signaling cascade. First, PLAP activates Phospholipase A2 (PLA2), which then leads to the activation of Protein Kinase C (PKC). PKC, in turn, activates Mitogen-Activated Protein Kinase (MAPK). Inhibiting either PLA2 with ONO-RS-082 or PKC with calphostin C effectively blocks both the contraction and the increase in MAP kinase activity. This suggests that PLAP's effect on smooth muscle contraction is mediated by this PLA2-PKC-MAPK pathway.
Q2: Can you explain the difference in how PLAP and amyloid-β (Aβ) oligomers interact with Phospholipase A2?
A2: [] While both PLAP and Aβ oligomers can ultimately impact Phospholipase A2 (PLA2) activity, they do so through distinct mechanisms. PLAP primarily activates the PLA2-PKC-MAPK pathway leading to smooth muscle contraction. In contrast, Aβ oligomers exert their effects by first interacting with the cellular prion protein (PrPC). This interaction is crucial as it triggers the translocation of cytoplasmic Phospholipase A2 (cPLA2) to lipid rafts within synapses. This translocation facilitates the formation of a complex involving cPLA2, Aβ, and PrPC, ultimately leading to synapse damage. The absence of PrPC prevents this cascade, highlighting its critical role in Aβ-induced, cPLA2-mediated synapse damage.
Q3: What can you tell me about the levels of Trypsinogen Activation Peptide (TAP) and Phospholipase A2 Activation Peptide (PROP) in acute pancreatitis?
A3: [] Elevated levels of both TAP and PROP are observed in patients with acute pancreatitis, indicating early activation of these enzymes. Interestingly, there are distinctions in their levels depending on the severity and type of pancreatitis. Patients with severe acute pancreatitis (SAP) exhibit higher plasma TAP levels upon admission compared to those with mild pancreatitis (MAP). This difference could be attributed to the presence of pancreatic necrosis, a hallmark of SAP, where TAP concentrations are markedly elevated. Conversely, PROP levels are initially higher in MAP patients than in those with SAP. This finding might seem counterintuitive, but it suggests that systemic PLA2 activation could be more pronounced in the earlier stages of MAP.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)
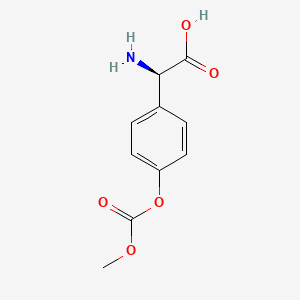
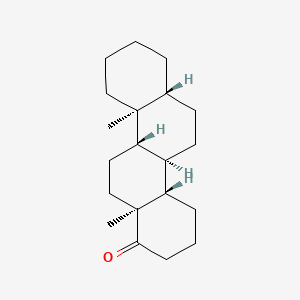
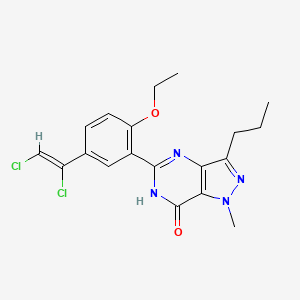
![(3S)-3-methyl-2,3-dihydro-1H-imidazo[1,5-a]benzimidazole](/img/structure/B592497.png)


![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)
